(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid CAS number
(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid CAS number
An In-Depth Technical Guide to (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid
Abstract
(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (CAS No. 1704066-88-5) is a specialized organoboron compound that serves as a critical building block in modern organic synthesis.[1][2] Its unique trifunctional structure, featuring a boronic acid moiety, a chlorinated alkyl ether, and a substituted phenyl ring, makes it a versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application in palladium-catalyzed cross-coupling reactions. It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a technical understanding of this reagent's capabilities and handling.
Compound Identification and Physicochemical Properties
(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1704066-88-5 | [1][2] |
| Molecular Formula | C10H14BClO3 | [1][2] |
| Molecular Weight | 228.48 g/mol | [1] |
| MDL Number | MFCD28384329 | [1][2] |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | 2-8°C, keep in a cool, dry place | [2][3] |
| SMILES | CC1=CC=C(B(O)O)C=C1OCCCCl | [1] |
Synthesis and Purification
The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[4][5] The following section details a representative, multi-step synthetic pathway for preparing (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-chloro-5-methylphenol:
-
Williamson Ether Synthesis: Reaction of 2-chloro-5-methylphenol with 1-bromo-3-chloropropane to form the chloropropoxy ether intermediate.
-
Borylation: Conversion of the aryl chloride to a Grignard reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the final boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloro-2-(3-chloropropoxy)-4-methylbenzene
-
To a solution of 2-chloro-5-methylphenol (1 equiv.) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 equiv.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the ether intermediate.
Step 2: Synthesis of (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid
-
Under an inert argon atmosphere, prepare a Grignard reagent from the 1-chloro-2-(3-chloropropoxy)-4-methylbenzene intermediate (1 equiv.) and magnesium turnings (1.2 equiv.) in anhydrous THF.
-
In a separate flask, cool a solution of trimethyl borate (1.5 equiv.) in anhydrous THF to -78 °C.[4][5]
-
Slowly add the prepared Grignard reagent to the cooled borate solution, maintaining the temperature below -70 °C.[4]
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to afford the final product.[6]
Synthesis Workflow Diagram
Caption: A two-step workflow for the synthesis of the target boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of arylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.[7][8] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate.[9]
Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki Coupling
This protocol provides a general method for coupling (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid with an aryl halide.[10]
Materials:
-
(3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.2 equiv.)
-
Aryl halide (e.g., Aryl Bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water mixture, 4:1)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.[10]
-
Add the palladium catalyst to the flask.
-
Introduce the degassed solvent system via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
Relevance in Drug Discovery
Boronic acids are increasingly important functional groups in medicinal chemistry.[11] The boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors.[12] Several boronic acid-containing drugs have been approved by the FDA, including Bortezomib (Velcade) for treating multiple myeloma and Vaborbactam, a β-lactamase inhibitor.[13][14]
Building blocks like (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid are valuable in drug discovery for several reasons:
-
Structural Diversity: They enable the rapid synthesis of novel biaryl compounds, which are common scaffolds in pharmaceuticals.[8]
-
Tunable Functionality: The chloropropoxy tail can be used for further chemical modification, allowing for the attachment of other pharmacophores or solubility-enhancing groups.
-
Modulation of Properties: The specific substitution pattern on the phenyl ring can influence the electronic and steric properties of the final molecule, impacting its binding affinity and pharmacokinetic profile.
Safety and Handling
While a specific safety data sheet for CAS 1704066-88-5 is not publicly detailed, information can be inferred from similar arylboronic acid compounds.[3][15][16][17]
| Hazard Category | GHS Classification (Typical for Arylboronic Acids) | Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]
-
Wash hands thoroughly after handling.[3]
-
Minimize dust generation and accumulation.[3]
Storage:
-
Keep the container tightly closed in a cool, dry, and well-ventilated place.[15][18]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]
References
-
Seedion. (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid. [Link]
-
Callam, C. S., & Lowary, T. L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
Oakwood Chemical. 3-Chloro-4-methylphenylboronic acid. [Link]
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995.
-
NRO Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023. [Link]
-
Chemik Co., Ltd. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]
- Das, B. C., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022.
-
ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]
-
Organic Syntheses. Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butoxycarbonylimines. [Link]
-
Al-Zoubi, R. M., et al. Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 2020. [Link]
- Vilas-Boas, M., et al.
-
ResearchGate. Examples and highlights of boron chemistry in drug discovery. [Link]
-
PubChem. 4-Acetylphenylboronic acid. [Link]
-
PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]
Sources
- 1. 1704066-88-5|(3-(3-chloropropoxy)-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (3-(3-Chloropropoxy)-4-methylphenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. tcichemicals.com [tcichemicals.com]
2)
2)
2)
2)
